molecular formula C11H12O2 B8454681 2-Methyl-1-phenoxybut-3-yn-2-ol CAS No. 68382-46-7

2-Methyl-1-phenoxybut-3-yn-2-ol

Cat. No.: B8454681
CAS No.: 68382-46-7
M. Wt: 176.21 g/mol
InChI Key: MYEAINKAIHDCAJ-UHFFFAOYSA-N
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Description

2-Methyl-1-phenoxybut-3-yn-2-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. As a tertiary alkynyl alcohol featuring a phenoxy ether group, it serves as a versatile building block for the construction of more complex molecules. Researchers value this structural motif for its potential as a protected or functionalized intermediate in metal-catalyzed cross-coupling reactions, such as Sonogashira couplings, and in the synthesis of heterocyclic compounds. The presence of both alkyne and ether functionalities in a single molecule allows for diverse chemical transformations, enabling the exploration of new chemical space in drug discovery and materials science. The compound shares structural similarities with other research chemicals like 2-Phenyl-3-butyn-2-ol, which is known to be used in copper-promoted cycloaddition reactions with azides to generate triazoles, a reaction of high value in click chemistry. Like these related alkynyl alcohols, it is typically handled as a solid or high-boiling-point liquid and requires proper personal protective equipment, including gloves, eyeshields, and an N95 dust mask. This product is intended for research and development purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

68382-46-7

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-1-phenoxybut-3-yn-2-ol

InChI

InChI=1S/C11H12O2/c1-3-11(2,12)9-13-10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3

InChI Key

MYEAINKAIHDCAJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)(C#C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

2-Methyl-1-phenylbut-3-yn-2-ol (CAS 55373-74-5): Replaces the phenoxy group with a phenyl (–C₆H₅) at carbon 1. Molecular formula C₁₁H₁₂O, molecular weight 160.21 .

2-Methyl-4-phenylbut-3-yn-2-ol (CAS 1719-19-3): Features a phenyl group at carbon 4 instead of carbon 1. Molecular formula C₁₁H₁₂O , similarity score 0.85 to the target compound .

2-Methyl-3-butyn-2-ol (CAS 115-18-4): Lacks aromatic substituents; methyl and hydroxyl groups at carbon 4. Molecular formula C₅H₈O , density 0.824 g/mL .

Substituent Impact:

  • Phenoxy vs. This may enhance solubility in polar solvents and alter reactivity in nucleophilic substitutions.

Functional Group Variations: Triple vs. Double Bonds

Key Compounds:

2-Methyl-3-buten-2-ol (CAS 115-18-4): Replaces the triple bond with a double bond. Molecular formula C₅H₁₀O , boiling point ~121°C .

2-Methyl-3-butyn-2-ol : Triple bond at C3–C3. Molecular formula C₅H₈O , density 0.824 g/mL .

Functional Group Impact:

  • Reactivity: The triple bond in butynols enables participation in click chemistry (e.g., azide-alkyne cycloaddition), whereas butenols are more suited for Diels-Alder reactions.
  • Physical Properties : Triple bonds reduce molecular flexibility, leading to higher melting points compared to double-bond analogs.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Density (g/mL) Boiling Point (°C) Key Substituents CAS Number
2-Methyl-1-phenoxybut-3-yn-2-ol* C₁₁H₁₂O₂ 188.22 (calc.) N/A N/A Phenoxy, methyl, –OH N/A
2-Methyl-1-phenylbut-3-yn-2-ol C₁₁H₁₂O 160.21 N/A N/A Phenyl, methyl, –OH 55373-74-5
2-Methyl-3-butyn-2-ol C₅H₈O 84.12 0.824 104–106 Methyl, –OH 115-18-4
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 0.824 ~121 Methyl, –OH, double bond 115-18-4

*Theoretical values for the target compound.

Preparation Methods

Reaction Mechanism and Conditions

The procedure begins with the activation of zinc dust in a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF). A phenoxy aldehyde, such as 2-phenoxypropanal, reacts with propargyl bromide in the presence of activated zinc at room temperature. The zinc mediates the formation of a propargyl-zinc intermediate, which subsequently attacks the carbonyl carbon, yielding the alkynol product.

Key Parameters:

  • Solvent System: THF:DMF (1:1 v/v) enhances reagent solubility and reaction homogeneity.

  • Stoichiometry: A 2:1 molar ratio of propargyl bromide to aldehyde ensures complete conversion.

  • Temperature: Room temperature (20–25°C) minimizes side reactions like polymerization.

Purification and Yield Optimization

Post-reaction, the mixture is quenched with saturated ammonium chloride, and the product is extracted using ethyl acetate. Column chromatography with a hexane/ethyl acetate gradient (5–15% ethyl acetate) isolates the target compound in >85% purity. Recrystallization from hexane at −20°C further elevates purity to >98%, as confirmed by gas chromatography (GC).

Table 1: Propargylation Method Performance

ParameterValue
Yield86–90%
Purity (Post-Column)85–90%
Purity (Post-Recrystallization)>98%
Reaction Time4–6 hours

Catalytic Cyclization and Oxidation Strategies

Alternative routes leverage oxidative cyclization to construct the alkynol framework. Silver nitrate (AgNO₃) catalyzes the rearrangement of allenyl intermediates into furan derivatives, though this method requires precise control to avoid over-oxidation.

Oxidative Rearrangement Protocol

A solution of 1-(2-phenoxyphenyl)buta-2,3-dien-1-one in acetonitrile is treated with AgNO₃ (20 mol%) at 80°C. The silver catalyst promotes a-sigmatropic rearrangement, forming a furan intermediate. Subsequent reduction with sodium borohydride (NaBH₄) selectively reduces the ketone to the secondary alcohol, yielding this compound.

Critical Considerations:

  • Catalyst Loading: Exceeding 20 mol% AgNO₃ leads to tar formation.

  • Reduction Specificity: NaBH₄ in ethanol at 0°C prevents over-reduction of the triple bond.

Table 2: Catalytic Cyclization Efficiency

ParameterValue
CatalystAgNO₃ (20 mol%)
Yield75–80%
Purity90–92% (HPLC)
Reaction Time2 hours

Grignard Reagent-Based Alkynylation

Grignard reagents offer a complementary pathway, particularly for introducing methyl groups adjacent to the hydroxyl functionality.

Methodology Overview

Phenoxy magnesium bromide, generated in situ from phenol and magnesium turnings in THF, reacts with 3-butyn-2-one. The Grignard reagent adds to the ketone, forming a tertiary alkoxide intermediate. Acidic workup (10% HCl) protonates the alkoxide, yielding the target alkynol.

Advantages:

  • Scalability: Suitable for multi-gram syntheses.

  • Functional Group Tolerance: Compatible with electron-rich aryl groups.

Table 3: Grignard Method Metrics

ParameterValue
Yield70–75%
Purity88–90% (GC-MS)
Reaction ScaleUp to 50 g

Comparative Analysis of Synthetic Routes

Each method presents distinct trade-offs in yield, scalability, and operational complexity:

  • Propargylation: Highest yield (86–90%) but requires column chromatography.

  • Catalytic Cyclization: Moderate yield (75–80%) with fewer purification steps.

  • Grignard Approach: Scalable but lower yield (70–75%).

Table 4: Method Comparison

MethodYieldPurityScalability
Propargylation86–90%>98%Moderate
Catalytic Cyclization75–80%90–92%High
Grignard Alkynylation70–75%88–90%High

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